molecular formula C23H23NO6S B3661154 3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE

3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE

Cat. No.: B3661154
M. Wt: 441.5 g/mol
InChI Key: LGIOOGXUBPASPI-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzenesulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE typically involves several steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methoxyphenyl Group:

    Sulfonylation: The final step involves the sulfonylation of the compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The methoxy and sulfonyl groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Similar in structure but lacks the sulfonyl and amide groups.

    4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the benzamide and sulfonyl groups.

    4-Methylbenzenesulfonamide: Contains the sulfonyl group but lacks the methoxy and benzamide groups.

Uniqueness

3,4-DIMETHOXY-N-(4-METHOXYPHENYL)-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is unique due to its combination of methoxy, sulfonyl, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-16-5-12-20(13-6-16)31(26,27)24(18-8-10-19(28-2)11-9-18)23(25)17-7-14-21(29-3)22(15-17)30-4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIOOGXUBPASPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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